N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 942011-20-3
VCID: VC7523971
InChI: InChI=1S/C17H18N2O4S/c1-23-16-8-6-13(7-9-16)17(20)18-14-4-2-5-15(12-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
SMILES: COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide

CAS No.: 942011-20-3

Cat. No.: VC7523971

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide - 942011-20-3

Specification

CAS No. 942011-20-3
Molecular Formula C17H18N2O4S
Molecular Weight 346.4
IUPAC Name N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide
Standard InChI InChI=1S/C17H18N2O4S/c1-23-16-8-6-13(7-9-16)17(20)18-14-4-2-5-15(12-14)19-10-3-11-24(19,21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20)
Standard InChI Key DFUMJZDICSUQEQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O

Introduction

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of amides and heterocyclic compounds. It features a unique structure, incorporating an isothiazolidinone moiety and a methoxy-substituted benzamide group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, which may involve interactions with specific biological targets such as enzymes or receptors.

Synthesis

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide typically involves several key steps, including the formation of the isothiazolidinone ring and its attachment to the benzamide moiety. Common solvents used in such syntheses include dichloromethane or dimethylformamide, and reactions may require inert atmospheres to prevent oxidation.

  • Starting Materials: Isothiazolidine precursors and benzamide derivatives.

  • Reaction Conditions: Room temperature, inert atmosphere.

  • Purification Methods: Column chromatography.

Pharmacological Potential

This compound may exhibit pharmacological activity due to its unique structure, which could allow it to interact with specific biological targets. The isothiazolidinone moiety is known to contribute to the biological activity of similar compounds, potentially influencing various biochemical pathways.

Potential ApplicationsDescription
Drug DevelopmentTargeting specific enzymes or receptors
Medicinal ChemistryExploring interactions with biological targets

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